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Compound of Interest

Compound Name: Fosfomycin Tromethamine

Cat. No.: B124862 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on strategies

to overcome fosfomycin tromethamine resistance in Extended-Spectrum Beta-Lactamase

(ESBL)-producing Klebsiella pneumoniae.

Troubleshooting Guides
This section addresses specific issues that may be encountered during laboratory experiments.

Issue 1: Inconsistent Fosfomycin Minimum Inhibitory Concentration (MIC) Results for K.

pneumoniae

Question: We are observing significant variability in fosfomycin MIC values for our ESBL-

producing K. pneumoniae isolates between different testing methods (e.g., agar dilution, broth

microdilution, and disk diffusion). How can we ensure accurate and reproducible results?

Answer:

Inconsistent fosfomycin MICs for K. pneumoniae are a known challenge in clinical and research

laboratories. Several factors can contribute to this variability:

Methodology Matters: Agar dilution is considered the reference method for fosfomycin

susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the
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European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Broth

microdilution and disk diffusion methods have shown poor correlation with agar dilution for K.

pneumoniae, often reporting higher resistance.[2]

"Skipped Wells" Phenomenon: In broth microdilution, the "skipped wells" phenomenon,

where growth is observed at higher fosfomycin concentrations but not at lower ones, can

lead to misinterpretation of the MIC.[3]

Inner Colonies in Disk Diffusion: When using disk diffusion, the presence of discrete inner

colonies within the zone of inhibition is common for K. pneumoniae.[1] CLSI and EUCAST

have conflicting recommendations on how to interpret these inner colonies, leading to

different categorical agreements.[1]

Breakpoint Discrepancies: CLSI and EUCAST have different MIC and zone diameter

breakpoints for fosfomycin, particularly for oral formulations.[1][4] It is crucial to note that

these breakpoints are primarily established for E. coli and their extrapolation to K.

pneumoniae is not always supported.[1][4]

Recommendations for Troubleshooting:

Standardize on Agar Dilution: Whenever possible, use the agar dilution method as the gold

standard for determining fosfomycin MICs for K. pneumoniae to ensure consistency and

comparability with published data.[2][4]

Supplement Media with Glucose-6-Phosphate (G6P): Ensure that the testing medium (e.g.,

Mueller-Hinton agar) is supplemented with 25 µg/mL of G6P. Fosfomycin uptake in K.

pneumoniae is primarily mediated by the GlpT and UhpT transporters, which are induced by

G6P.[5]

Careful Interpretation of Disk Diffusion: If using disk diffusion, be aware of the inner colony

phenomenon. Document their presence and be cautious with interpretation, as their clinical

significance is still under investigation.[1]

Adhere to a Single Guideline: Consistently use either CLSI or EUCAST guidelines for

breakpoint interpretation to avoid confusion. Be aware that EUCAST has more conservative

breakpoints for the oral formulation.[1]
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Issue 2: Investigating the Genetic Basis of Fosfomycin Resistance in a K. pneumoniae Isolate

Question: We have an ESBL-producing K. pneumoniae isolate with a high fosfomycin MIC.

What are the primary genetic determinants we should investigate?

Answer:

Fosfomycin resistance in K. pneumoniae is multifactorial. The primary mechanisms to

investigate are:

Mutations in Transporter Genes (glpT and uhpT): The most common mechanism of

fosfomycin resistance involves the loss of function of the GlpT (glycerol-3-phosphate

transporter) and UhpT (glucose-6-phosphate transporter) systems, which are responsible for

fosfomycin uptake into the bacterial cell.[5][6] Sequencing these genes to identify mutations

is a critical first step.

Presence of Fosfomycin-Modifying Enzymes (fosA): The fosA gene, which can be

chromosomally encoded or plasmid-mediated, encodes a glutathione S-transferase that

inactivates fosfomycin.[6][7] The plasmid-borne fosA3 is a significant contributor to high-level

resistance.[6][8] Use PCR to screen for the presence of fosA genes, particularly fosA3.[9]

Alterations in the Drug Target (murA): Although less common in K. pneumoniae compared to

transporter mutations, amino acid substitutions in the MurA enzyme, the target of fosfomycin,

can confer resistance.[5] Sequencing of the murA gene can identify these variations.

Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of fosfomycin resistance in ESBL-producing Klebsiella

pneumoniae?

A1: The primary mechanisms of fosfomycin resistance in ESBL-producing K. pneumoniae are:

Reduced drug uptake: This is mainly due to mutations or loss of function in the membrane

transporter proteins GlpT and UhpT, which are responsible for importing fosfomycin into the

cell.[5][6]
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Enzymatic inactivation: The presence of the fosA gene, which encodes a metallo-glutathione

S-transferase, leads to the modification and inactivation of fosfomycin.[6][7] The plasmid-

mediated fosA3 gene is a key driver of high-level resistance.[8]

Target modification: Amino acid substitutions in the MurA enzyme (UDP-N-

acetylglucosamine-3-enolpyruvyltransferase), the cellular target of fosfomycin, can reduce its

binding affinity.[5]

Q2: Can combination therapy be used to overcome fosfomycin resistance in K. pneumoniae?

A2: Yes, combination therapy is a promising strategy. Studies have explored the synergistic

effects of fosfomycin with other agents. For instance, sodium phosphonoformate (PPF) has

been shown to have synergistic activity with fosfomycin by potentially inhibiting fosfomycin-

resistant mutations, although its efficacy may be limited in the presence of established

resistance.[10] In clinical settings, intravenous fosfomycin is often used in combination with

other antibiotics like carbapenems, colistin, or tigecycline to treat infections caused by

multidrug-resistant Gram-negative bacteria, including carbapenem-resistant K. pneumoniae.

[11][12]

Q3: What is the role of the fosA gene in fosfomycin resistance, and can it be targeted?

A3: The fosA gene encodes an enzyme that inactivates fosfomycin.[7] The deletion of the fosA

gene has been shown to lead to a significant decrease in fosfomycin resistance, with one study

reporting a 32-fold decrease in MIC.[7][10] This suggests that fosA is a viable target for

overcoming resistance. The development of a FosA inhibitor could restore the activity of

fosfomycin against resistant strains.[13]

Data Presentation
Table 1: Fosfomycin MICs and Susceptibility Rates in ESBL-producing K. pneumoniae
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Study
Region/Year

No. of
Isolates

MIC50
(µg/mL)

MIC90
(µg/mL)

Susceptibili
ty Rate (%)

Reference

Taiwan /

2012-2013
108 - - 72.2 [5]

China / 2014-

2017

80 (KPC-

producing)
- - 20.0 [8]

Spain / 2005-

2011

>16,000 (E.

coli)
- - >80 [12]

Korea / N/A 182 - - 95.2 [9]

Thailand /

2003
43 ~16.0 32.0 88.4 [14]

Table 2: Impact of fosA Deletion and PPF Addition on Fosfomycin MIC in K. pneumoniae

Strain Background Condition
Fold Change in
Fosfomycin MIC

Reference

Clinical Isolates
Addition of 0.623 mM

PPF
2 to 8-fold reduction [10]

Two Isolates & ATCC

700721
Deletion of fosA 32-fold decrease [7][10]

Experimental Protocols
1. Fosfomycin Susceptibility Testing by Agar Dilution

Principle: This method determines the minimum inhibitory concentration (MIC) of fosfomycin

by inoculating a standardized bacterial suspension onto a series of agar plates containing

serial twofold dilutions of the antibiotic.

Methodology:
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Media Preparation: Prepare Mueller-Hinton agar (MHA) plates. For each concentration of

fosfomycin, add the appropriate volume of stock solution to the molten agar before pouring

the plates. Crucially, supplement the MHA with 25 µg/mL of glucose-6-phosphate (G6P).

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard from an overnight culture of K. pneumoniae. Dilute this suspension to achieve a

final inoculum of approximately 10^4 colony-forming units (CFU) per spot on the agar

plate.

Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of

the MHA plates, starting with the control plate (no antibiotic) and progressing to the

highest fosfomycin concentration.

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits

visible growth.

2. Checkerboard Assay for Synergy Testing

Principle: The checkerboard assay is used to assess the synergistic, additive, indifferent, or

antagonistic effects of two antimicrobial agents when used in combination.

Methodology:

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic

concentrations. Along the x-axis, prepare serial dilutions of fosfomycin. Along the y-axis,

prepare serial dilutions of the second agent (e.g., PPF).

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the

Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination

/ MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
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Synergy: FIC index ≤ 0.5

Additive/Indifference: 0.5 < FIC index ≤ 4

Antagonism: FIC index > 4

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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